6-chloro-2,8-dimethyl-7H-purine
Overview
Description
6-chloro-2,8-dimethyl-7H-purine is a heterocyclic aromatic organic compound It belongs to the purine family, which is characterized by a fused ring structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
6-chloro-2,8-dimethyl-7H-purine can be synthesized through several methods. One common approach involves the reaction of hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethyl aniline . Another method includes heating hypoxanthine under pressure with phosphoryl chloride and a reagent prepared by adding water to dry phosphoryl chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve additional purification steps such as recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2,8-dimethyl-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and dimethyl sulfoxide (DMSO) as the solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various alkylated or arylated derivatives of this compound can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of different purine derivatives with altered functional groups.
Scientific Research Applications
6-chloro-2,8-dimethyl-7H-purine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-2,8-dimethyl-7H-purine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with nucleic acid synthesis or protein function, thereby exerting its antiviral or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
6-chloropurine: Another chlorinated purine with similar chemical properties.
2-chloro-6-methylaminopurine: A derivative with a methylamino group at the 6-position.
6-chloro-9-cyclopentyl-9H-purine: A compound with a cyclopentyl group at the 9-position.
Uniqueness
6-chloro-2,8-dimethyl-7H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups at the 2- and 8-positions differentiate it from other chlorinated purines, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions.
Properties
IUPAC Name |
6-chloro-2,8-dimethyl-7H-purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-3-9-5-6(8)10-4(2)12-7(5)11-3/h1-2H3,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJUMUSJTUPQBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=NC(=N2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40760555 | |
Record name | 6-Chloro-2,8-dimethyl-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40760555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98550-74-4 | |
Record name | 6-Chloro-2,8-dimethyl-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40760555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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